Diisopropyldimethoxysilane CAS number 18230-61-0 properties
Diisopropyldimethoxysilane CAS number 18230-61-0 properties
An In-Depth Technical Guide to Diisopropyldimethoxysilane (CAS: 18230-61-0)
Abstract: Diisopropyldimethoxysilane (DIPDMS), CAS Number 18230-61-0, is an organosilane of significant industrial and research importance.[1][2] Characterized by a central silicon atom bonded to two bulky isopropyl groups and two reactive methoxy groups, its unique molecular architecture dictates its function and reactivity.[1] This guide provides a comprehensive technical overview of DIPDMS, elucidating its physicochemical properties, reactivity, and mechanistic role in its primary application as a highly effective external electron donor in Ziegler-Natta catalysis for olefin polymerization.[3] Further applications in surface modification and as a crosslinking agent are also discussed.[1][3] Detailed protocols, safety and handling procedures, and spectroscopic characterization are presented to provide a holistic resource for researchers, chemists, and material scientists.
Chemical Identity and Physicochemical Properties
Diisopropyldimethoxysilane, also known as Donor-P, is a colorless liquid with a distinct molecular structure that is central to its utility.[1][4] The two methoxy groups provide reactive sites for hydrolysis and interaction with catalyst surfaces, while the two bulky isopropyl groups provide significant steric hindrance, which modulates this reactivity and influences stereochemical control in polymerization processes.[1]
Table 1: Chemical Identifiers for Diisopropyldimethoxysilane
| Identifier | Value |
|---|---|
| CAS Number | 18230-61-0[5][6] |
| Molecular Formula | C₈H₂₀O₂Si[1][5] |
| Molecular Weight | 176.33 g/mol [1][5] |
| Synonyms | DIPDMS, Donor-P, Eurenor® 5021, Silane, dimethoxybis(1-methylethyl)-[4][7][8][9] |
| InChI Key | VHPUZTHRFWIGAW-UHFFFAOYSA-N[5] |
| SMILES String | (OC)(C(C)C)C(C)C[5] |
Figure 1: Chemical structure of Diisopropyldimethoxysilane.
The physical properties of DIPDMS are critical for process design, safety, and handling. It is a flammable liquid with a flash point that necessitates careful handling away from ignition sources.[1][10]
Table 2: Physicochemical Properties of Diisopropyldimethoxysilane
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [1][11] |
| Boiling Point | 159-164 °C at 1013 hPa | [1][5][12] |
| Melting Point | < -72 °C | [5][11][12] |
| Density | ~0.88 g/cm³ at 20 °C | [5][12] |
| Vapor Pressure | 2.14 hPa at 20 °C | [5][11] |
| Flash Point | 43-44 °C (closed cup) | [3][7][12] |
| Autoignition Temperature | 240 °C | [3][5] |
| Refractive Index | ~1.40 - 1.42 at 20 °C | [1][11] |
| Solubility | Insoluble in water; miscible with common organic solvents | [8][13] |
| Hydrolytic Sensitivity | Reacts slowly with water and moisture |[2][11][14] |
Reactivity and Mechanistic Insights
The chemistry of DIPDMS is dominated by two key features: the hydrolytic sensitivity of the Si-O-C bonds and the steric bulk of the isopropyl groups.
-
Hydrolysis: The methoxy groups are susceptible to hydrolysis upon contact with water or moisture, a reaction that liberates methanol and forms silanol (Si-OH) groups.[1][14] These silanol intermediates are highly reactive and can undergo condensation to form stable siloxane (Si-O-Si) networks. This property is fundamental to its use as a crosslinking agent in silicone sealants.[3]
-
Steric Hindrance: Unlike less substituted alkoxysilanes, the large isopropyl groups sterically shield the central silicon atom.[1] This steric hindrance slows the rate of hydrolysis, providing a controlled reactivity profile.[1] This controlled degradation and interaction are highly advantageous in catalysis, where a specific and sustained level of donor activity is required.[13]
Core Application in Ziegler-Natta Catalysis
The most prominent industrial application of DIPDMS is as an external electron donor in Ziegler-Natta (Z-N) catalyst systems for the polymerization of propylene.[2][3][7]
The Ziegler-Natta Catalyst System
Modern Z-N catalysts are complex, multi-component systems.[15][16] For propylene polymerization, they typically consist of:
-
Pre-catalyst: A solid, titanium-based component, often TiCl₄, supported on a magnesium chloride (MgCl₂) matrix.[15]
-
Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEAL), which activates the titanium centers.[15]
-
Electron Donors: Organic molecules (Lewis bases) that are critical for controlling the stereochemistry of the resulting polymer. These can be "internal" (incorporated during catalyst synthesis) or "external" (added during polymerization).[16]
The Critical Role of the External Donor
In the absence of an electron donor, Z-N catalysts produce polypropylene that is largely "atactic," meaning the methyl groups on the polymer chain are randomly oriented.[1] This results in an amorphous, mechanically weak material.[1] The primary function of an external donor like DIPDMS is to enhance the catalyst's stereoselectivity, leading to the formation of highly "isotactic" polypropylene.[3][17] In isotactic polypropylene, all methyl groups are on the same side of the polymer backbone, allowing the chains to pack into a regular, crystalline structure. This crystallinity imparts desirable properties such as high strength, stiffness, and heat resistance.[1]
Mechanism of Action of DIPDMS
DIPDMS enhances stereoselectivity through a well-accepted mechanism. The Z-N catalyst surface possesses a variety of active titanium sites, some of which are stereoselective (producing isotactic polymer) and others that are non-selective (producing atactic polymer).
-
Selective Poisoning: DIPDMS, acting as a Lewis base, preferentially coordinates to and deactivates the non-selective titanium sites on the catalyst surface.
-
Activation/Modification: It can also interact with and modify the stereoselective sites, potentially enhancing their activity and stability.
-
Equilibrium with Co-catalyst: DIPDMS also forms complexes with the TEAL co-catalyst. This equilibrium modulates the concentration of free donor available to interact with the catalyst, providing a sustained and controlled effect throughout the polymerization process.
The synergy between DIPDMS and the Z-N catalyst leads to several key performance benefits:
-
Increased Isotacticity: Significantly raises the isotactic index of the polypropylene.[17][18]
-
Higher Polymer Yield: Increases the efficiency and yield of the polymer per unit of catalyst.[17][18]
-
Improved Molecular Weight Distribution: Helps to control and narrow the molecular weight distribution of the polymer.[3][17]
Figure 3: Experimental workflow for propylene polymerization.
Spectroscopic Characterization
While actual spectra require laboratory measurement, the structure of DIPDMS allows for the prediction of its key spectroscopic features, which are crucial for quality control and research.
-
¹H NMR (Proton NMR): The spectrum would show a complex multiplet for the CH proton of the isopropyl group, a doublet for the CH₃ protons of the isopropyl group, and a sharp singlet for the methoxy (O-CH₃) protons.
-
¹³C NMR (Carbon NMR): Distinct signals would be expected for the methoxy carbon, the isopropyl methine (CH) carbon, and the isopropyl methyl (CH₃) carbons.
-
FT-IR (Infrared Spectroscopy): Key absorption bands would include C-H stretching vibrations (~2850-2970 cm⁻¹), a strong Si-O-C stretching band (~1080 cm⁻¹), and Si-C vibrations (~800 cm⁻¹). The absence of a broad O-H band (~3200-3500 cm⁻¹) would confirm the absence of significant hydrolysis.
Safety, Handling, and Storage
DIPDMS is a flammable liquid and requires careful handling to ensure safety. [5][10]It can cause skin irritation and may lead to an allergic skin reaction. [3][10]It is also classified as harmful to aquatic life with long-lasting effects. [3][10] Table 3: GHS Hazard Information
| Category | Code | Description |
|---|---|---|
| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5][10] |
| Hazard Statements | H226 | Flammable liquid and vapour. [5][10] |
| H315 | Causes skin irritation. [5][10] | |
| H317 | May cause an allergic skin reaction. [5][10] |
| | H412 | Harmful to aquatic life with long lasting effects. [5][10]|
7.1 Handling Procedures
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood. [3]* Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and flame-retardant protective clothing. [3][10][14]* Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [10][14]Use non-sparking tools and take precautionary measures against static discharge. [10][14]Ground and bond containers during transfer. [10]* Contact: Avoid contact with skin, eyes, and clothing. [10][14]Do not breathe vapor or mist. [14] 7.2 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][10][14]Store away from heat and moisture. [1][14]The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen). [4][7][13]* Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations. [10][14]Avoid release to the environment. [10][11]
Conclusion
Diisopropyldimethoxysilane is a versatile and powerful organosilane whose value is derived from its unique molecular structure. The interplay between the reactive methoxy groups and the sterically demanding isopropyl groups provides a controlled reactivity that is expertly leveraged in industrial catalysis. Its role as an external electron donor is indispensable for producing high-performance, isotactic polypropylene, a cornerstone of the modern plastics industry. Understanding its properties, mechanisms, and handling requirements is essential for its safe and effective application in both industrial and research settings.
References
-
DIISOPROPYLDIMETHOXYSILANE CAS 18230-61-0. LookChem. [Link]
-
Diisopropyl(dimethoxy)silane: High-Performance Organosilicon Compound for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
DIISOPROPYLDIMETHOXYSILANE Safety Data Sheet. Gelest. [Link]
-
Diisopropyl dimethoxy silane (Donor P) | CAS 18230-61-0. Power Chemical Corporation. [Link]
-
Diisopropyl Dimethoxy Silane (Donor P) CAS 18230-61-0 For Sale. Kerton Chemicals. [Link]
-
Diisopropyldimethoxysilane. Shandong Lujing Chemical Technology Co., Ltd. [Link]
-
Understanding the Synergy: Diisopropyl Dimethoxy Silane and Ziegler-Natta Catalysts for Polypropylene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Diisopropyldimethoxysilane: A Key Organic Silicon Monomer for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene.
-
Ziegler–Natta catalyst. Wikipedia. [Link]
-
HIGH PERFORMANCE ZIEGLER-NATTA CATALYST SYSTEMS AND PROCESS FOR POLYMERIZATION OF OLEFINS IN THE PRESENCE THEREOF. EPO. [Link]
Sources
- 1. zmsilane.com [zmsilane.com]
- 2. chembk.com [chembk.com]
- 3. Diisopropyldimethoxysilane|18230-61-0 [benchchem.com]
- 4. Diisopropyldimethoxysilane-Shandong Lujing Chemical Technology Co., Ltd_Dimethoxysilane [en.ljchemical.com]
- 5. Diisopropyldimethoxysilane for synthesis 18230-61-0 [sigmaaldrich.com]
- 6. Diisopropyldimethoxysilane for synthesis 18230-61-0 [sigmaaldrich.com]
- 7. Diisopropyl Dimethoxy Silane (Donor P) CAS 18230-61-0 For Sale - Kerton Chemical [kerton-industry.com]
- 8. thomassci.com [thomassci.com]
- 9. Diisopropyldimethoxysilane | 18230-61-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 18230-61-0 | CAS DataBase [m.chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. nbinno.com [nbinno.com]
- 14. gelest.com [gelest.com]
- 15. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 16. data.epo.org [data.epo.org]
- 17. Diisopropyl dimethoxy silane (Donor P) | CAS 18230-61-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemical.net]
- 18. nbinno.com [nbinno.com]
